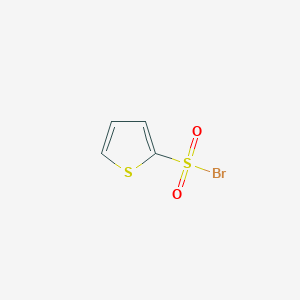

Thiophene-2-sulfonyl bromide

Overview

Description

Thiophene-2-sulfonyl bromide is an organosulfur compound that features a thiophene ring substituted with a sulfonyl bromide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-sulfonyl bromide can be synthesized through several methods. One common approach involves the bromination of thiophene-2-sulfonic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-sulfonyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene-2-sulfonyl bromide largely depends on its chemical reactivity. In nucleophilic substitution reactions, the bromide group is displaced by a nucleophile, forming a new bond with the thiophene ring. The sulfonyl group can interact with various molecular targets, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-sulfonic acid: Similar structure but lacks the bromide group, making it less reactive in substitution reactions.

Thiophene-2-sulfonamide: Formed by the substitution of the bromide group with an amine, used in medicinal chemistry.

Thiophene-2-sulfonate: Formed by the substitution of the bromide group with an alcohol or thiol, used in materials science.

Uniqueness

Thiophene-2-sulfonyl bromide is unique due to its high reactivity, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse applications .

Biological Activity

Thiophene-2-sulfonyl bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Overview of Thiophene Derivatives

Thiophene derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anti-inflammatory , antitumor , and analgesic properties, among others. The sulfonyl group in this compound enhances its reactivity and biological profile, making it a valuable candidate for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, inhibiting their growth and providing a potential treatment option for skin infections .

- Anti-inflammatory Effects : Compounds with thiophene structures have shown anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and mediators .

- Antitumor Activity : Research indicates that thiophene derivatives can act on multiple pathways involved in cancer progression, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced the production of inflammatory markers in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : A series of experiments assessed the cytotoxic effects of thiophene derivatives on cancer cell lines. The findings revealed that this compound induced apoptosis in specific cancer cells, highlighting its potential role in cancer therapy .

Data Table: Biological Activities of Thiophene Derivatives

Properties

IUPAC Name |

thiophene-2-sulfonyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCGPQXKTYHYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.